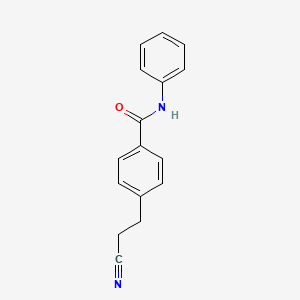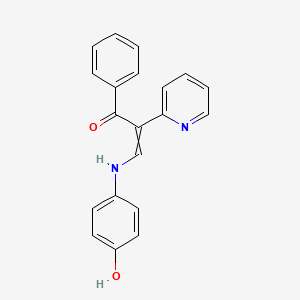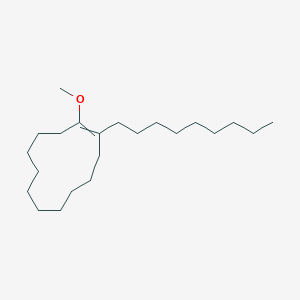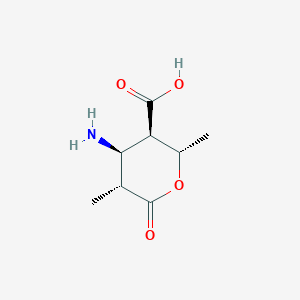![molecular formula C11H8F6O2S B14210259 1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene CAS No. 918341-12-5](/img/structure/B14210259.png)
1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with methanesulfonyl and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactions. The reaction conditions often require the presence of strong acids or bases and specific catalysts to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, reduced benzene derivatives, and various substituted benzene compounds .
Applications De Recherche Scientifique
1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methanesulfonyl and trifluoromethyl groups influence the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The pathways involved include the formation of reactive intermediates that facilitate further chemical transformations .
Comparaison Avec Des Composés Similaires
- 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
- 1,3-Dichlorobenzene
- 1,3,5-Trifluorobenzene
Uniqueness: 1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene is unique due to the presence of both methanesulfonyl and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
918341-12-5 |
|---|---|
Formule moléculaire |
C11H8F6O2S |
Poids moléculaire |
318.24 g/mol |
Nom IUPAC |
1-(2-methylsulfonylethenyl)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H8F6O2S/c1-20(18,19)3-2-7-4-8(10(12,13)14)6-9(5-7)11(15,16)17/h2-6H,1H3 |
Clé InChI |
JESCBLZQBSVQHS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C=CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide](/img/structure/B14210183.png)
![1-(2-Chlorophenyl)-3-[2-[(2-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14210189.png)


![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14210211.png)

![Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)-](/img/structure/B14210218.png)
![[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol](/img/structure/B14210219.png)

![1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14210224.png)
![3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14210227.png)
![3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14210234.png)

![1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14210250.png)
